molecular formula C3H6N4O B1347393 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one CAS No. 52057-97-3

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1347393
CAS RN: 52057-97-3
M. Wt: 114.11 g/mol
InChI Key: MUYIVZJCWVZYHR-UHFFFAOYSA-N
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Description

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one (DADHP) is a compound that has been studied for its potential applications in the fields of biochemistry and physiology. It is a cyclic amide and has a molecular formula of C5H9N3O. DADHP is a colorless, odorless, and water-soluble compound, making it an attractive candidate for use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is instrumental in synthesizing a variety of compounds, demonstrating its versatility in organic chemistry. Chinnam et al. (2021) highlighted its role in the structural binary cleavage of a fused [5,5]-bicyclic compound, leading to the creation of new compounds with improved detonation properties and mechanical sensitivities, marking its significance in the development of insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021). Similarly, Yıldırım, Kandemirli, and Demir (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, further showcasing its role in the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).

Optical Properties and Heterocyclic Synthesis

The compound also finds application in the synthesis of heterocyclic derivatives and studying their optical properties. Milišiūnaitė et al. (2015) successfully synthesized 2H- and 3H-pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazole derivatives, among others, and explored their UV–vis and fluorescence spectroscopy properties, indicating the potential of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one in creating compounds with unique optical characteristics (Milišiūnaitė et al., 2015).

Catalysis and Multi-component Synthesis

Its derivatives are pivotal in catalysis and multi-component synthesis. Rigi and Shaterian (2017) outlined the synthesis of various heterocyclic compounds via multi-component reactions, utilizing silica-supported ionic liquids as catalysts, showcasing the compound's role in promoting efficient and green synthesis methods (Rigi & Shaterian, 2017).

Biological Activities and Ligand Properties

Sadeghpour and Olyaei (2021) emphasized the presence of the 2,4-dihydro-3H-pyrazol-3-one structural motif in biologically active compounds and its role as chelating agents for different metal ions, highlighting its significance in medicinal chemistry and coordination chemistry (Sadeghpour & Olyaei, 2021).

properties

IUPAC Name

4,5-diamino-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYIVZJCWVZYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NNC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966424
Record name 4,5-Diamino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

CAS RN

52057-97-3
Record name NSC252045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diamino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIAMINO-5-HYDROXYPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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